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molecular formula C12H10FNO B1262523 8-Fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 124907-04-6

8-Fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No. B1262523
M. Wt: 203.21 g/mol
InChI Key: LVPOIVLRARNTHM-UHFFFAOYSA-N
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Patent
US05202343

Procedure details

3-[(2-Fluorophenyl)amino]-2-cyclohexen-1-one (14.8 g), palladium (II) acetate (1 g), and copper (II) acetate (29.5 g) were heated together in DMF (100 ml) under nitrogen at 140° for 2 h. The solvent was removed in vacuo, and the residue was purified by FCC eluting with ether to give the title compound (10.1 g), m.p. 222°-224°.
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
29.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]1[CH2:14][CH2:13][CH2:12][C:11](=[O:15])[CH:10]=1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:8][C:9]1[CH2:14][CH2:13][CH2:12][C:11](=[O:15])[C:10]2=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
FC1=C(C=CC=C1)NC1=CC(CCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
29.5 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by FCC
WASH
Type
WASH
Details
eluting with ether

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C2C=3C(CCCC3NC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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